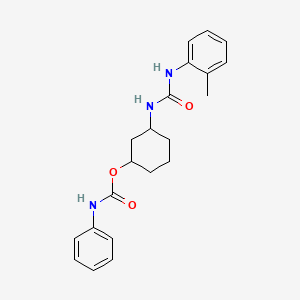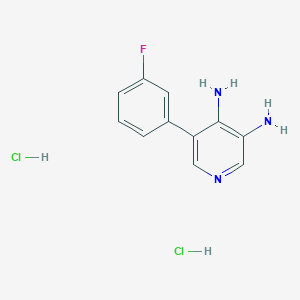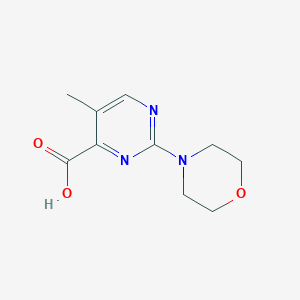
5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid” is a compound with the molecular formula C10H13N3O3 and a molecular weight of 223.232. It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Chemical Synthesis and Structural Optimization
The compound has been utilized as a key intermediate in the synthesis of morpholine derivatives, which are important for their biological activities, including the inhibition of tumor necrosis factor alpha and nitric oxide. For instance, Lei et al. (2017) developed a rapid and green synthetic method for creating morpholine derivatives, highlighting the compound's role in synthesizing biologically active molecules Lei et al., 2017.
Anticancer Properties
The derivatives of 5-Methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid have been investigated for their antiproliferative properties. Gaonkar et al. (2018) synthesized 4-methyl-6-morpholinopyrimidine derivatives and tested their anticancer activity on various human cancer cell lines, demonstrating potent anticancer activity in a dose-dependent manner Gaonkar et al., 2018.
Antimicrobial Activity
The compound's derivatives have also been explored for their antimicrobial properties. For example, Zaki et al. (2020) described the synthesis of novel heterocyclic compounds containing Cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, showing promising antibacterial and antifungal activities Zaki et al., 2020.
Organic and Medicinal Chemistry
Heterocyclic Compound Synthesis
The versatility of this compound in synthesizing diverse heterocyclic compounds is noteworthy. For instance, the compound has been used as a precursor in the synthesis of dihydrotetrazolopyrimidine derivatives, showcasing its utility in creating complex molecular architectures Suwito et al., 2018.
Drug Discovery and Development
In the realm of drug discovery, the compound and its derivatives have been identified as potential inhibitors of critical biological targets. Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, demonstrating its application in novel inhibitors of the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer and other diseases Hobbs et al., 2019.
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential pharmacological effects. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial .
Propiedades
IUPAC Name |
5-methyl-2-morpholin-4-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-11-10(12-8(7)9(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXPYXUSPRWUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702999-61-8 |
Source


|
| Record name | 5-methyl-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)


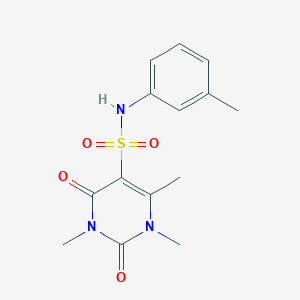
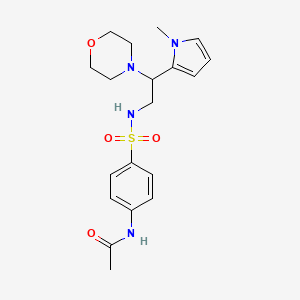

![tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate](/img/structure/B2758888.png)
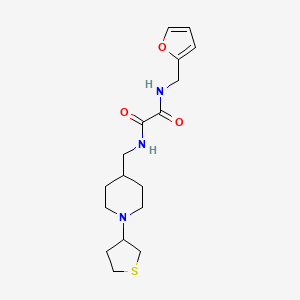
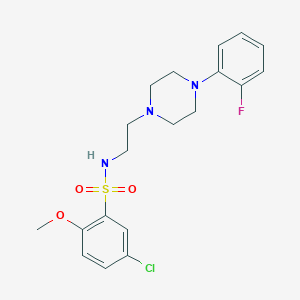
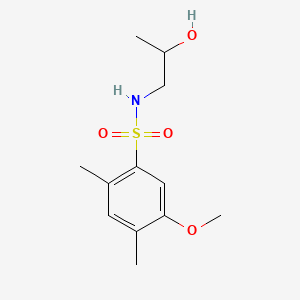
![4-chloro-2-[5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2758896.png)
